N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(10-4-5-10)16-12-3-1-2-11(8-12)13-9-18-6-7-20-15(18)17-13/h1-3,6-10H,4-5H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXRUTNVJARFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb). Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A (CoA), a vital coenzyme that plays a crucial role in energy metabolism.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme. This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of CoA
Biochemical Pathways
The compound affects the CoA biosynthesis pathway by inhibiting Pantothenate synthetase. CoA is essential for several biochemical reactions, including the TCA cycle and fatty acid synthesis. By inhibiting the production of CoA, the compound disrupts these critical metabolic processes, leading to the inhibition of bacterial growth.
Pharmacokinetics
It is known that the compound has been designed and synthesized with in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The compound exhibits several biological activities primarily attributed to its structural components, particularly the imidazo[2,1-b]thiazole moiety. This structure is known to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways.
- Inhibition of Carbonic Anhydrases : Studies have shown that derivatives of imidazo[2,1-b]thiazole can selectively inhibit carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II, which plays a significant role in cancer progression and metastasis. The inhibition constants for some derivatives ranged from 57.7 µM to 98.2 µM, indicating a selective action against hCA II over other isoforms like hCA I, IX, and XII .
- Anticancer Activity : The compound is part of a class of imidazo[2,1-b]thiazole derivatives that have shown promising anticancer properties. These compounds have been evaluated against various cancer cell lines, demonstrating efficacy through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that imidazo[2,1-b]thiazole derivatives may exhibit neuroprotective effects by inhibiting GSK-3β, an enzyme implicated in neuroinflammatory processes . This suggests potential applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50/Ki (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | hCA II | 57.7 - 98.2 | |
| Anticancer Activity | Various Cancer Cell Lines | Varies | |
| Neuroprotection | GSK-3β Inhibition | Not specified |
Detailed Findings
- Carbonic Anhydrase Inhibition : The synthesized compounds showed varied inhibitory profiles against hCA II with notable selectivity over other isoforms. For example, compound 9ae demonstrated an inhibition constant of 57.7 µM, indicating its potential as a therapeutic agent targeting tumor-associated CAs .
- Antitumor Activity : In vitro studies revealed that imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxic effects against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
- Neuroinflammatory Modulation : Research indicated that certain derivatives could modulate neuroinflammatory responses by inhibiting GSK-3β activity, suggesting their potential use in treating conditions like Alzheimer's disease .
Scientific Research Applications
Case Studies and Experimental Findings
- In Vitro Studies : A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1). Compounds such as 9c and 9l demonstrated IC50 values ranging from 5.11 to 10.8 µM across these cell lines, indicating potent antiproliferative activity . Notably, compound 9c also inhibited cell migration significantly more than traditional chemotherapeutics like gemcitabine.
- Combination Therapies : In another study, imidazo[2,1-b]thiazole compounds enhanced the efficacy of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for gemcitabine uptake in cancer cells . This suggests a potential for combination therapies that could improve treatment outcomes in resistant cancers.
Synthesis and Structural Insights
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide typically involves multi-step organic reactions where key intermediates are formed through condensation reactions and cyclization processes. The structural characteristics of this compound allow for interactions with various biological targets, enhancing its potential therapeutic applications.
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| 9c | 5.5 | SUIT-2 | Antiproliferative |
| 9l | 10.8 | Capan-1 | Antiproliferative |
| 9e | 10.26 | Panc-1 | Selective activity |
| 9c | - | Migration inhibition | Greater than gemcitabine |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The phenyl and imidazothiazole rings participate in nucleophilic substitution under controlled conditions. For example:
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Halogen displacement : Chlorine or bromine substituents on the phenyl ring undergo substitution with amines or alkoxides.
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Catalytic coupling : Palladium-mediated Buchwald-Hartwig amination introduces amino groups at specific positions .
Table 1: Representative Nucleophilic Substitution Reactions
| Substrate Position | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Para-halophenyl | NH₃/Pd(OAc)₂ | DMF, 80°C | Para-aminophenyl derivative | 78% | |
| Imidazothiazole-C2 | KOtBu/CuI | THF, reflux | Methoxy-substituted analog | 65% |
Amide Bond Hydrolysis and Functionalization
The cyclopropanecarboxamide group undergoes hydrolysis and coupling:
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Acidic/basic hydrolysis : Converts the amide to cyclopropanecarboxylic acid or ammonium salts.
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Coupling reactions : EDCI/HOBt-mediated peptide bond formation with amines or hydrazides .
Table 2: Amide Reactivity Under Hydrolysis Conditions
| Condition | Reagent | Temperature | Product | Time |
|---|---|---|---|---|
| 6M HCl | H₂O | 100°C | Cyclopropanecarboxylic acid | 6 hr |
| 2M NaOH | EtOH/H₂O | 60°C | Sodium carboxylate | 3 hr |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
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Suzuki-Miyaura : Aryl boronic acids couple with halogenated phenyl groups .
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Heck reaction : Alkenes insert into C–X bonds of the imidazothiazole ring.
Table 3: Catalytic Cross-Coupling Parameters
| Reaction Type | Catalyst | Base | Solvent | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | 70–92% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 65–85% |
Cyclopropane Ring-Opening
The strained cyclopropane ring undergoes selective ring-opening:
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Acid-mediated : H₂SO₄ opens the ring to form allylic alcohols.
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Thermal decomposition : Heating above 150°C yields propene derivatives.
Mechanistic Pathway :
Oxidation and Reduction
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Imidazothiazole oxidation : m-CPBA oxidizes sulfur to sulfoxide derivatives.
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Reductive amination : NaBH₄ converts ketone intermediates to amines .
Key Data :
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Oxidation with m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C achieves 88% conversion to sulfoxide.
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Hydrogenation (H₂/Pd-C) reduces nitro groups to amines with >90% selectivity .
Heterocycle Functionalization
The imidazo[2,1-b]thiazole core reacts with electrophiles:
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their modifications, biological targets, and applications:
Key Comparative Insights
Pharmacological Targets
- Sirtuin Modulation: SRT1720 and resveratrol analogs (e.g., ) target SIRT1, a NAD+-dependent deacetylase involved in metabolic regulation. The quinoxaline carboxamide in SRT1720 enhances potency but faces criticism for artifactual activation in screening assays .
- Antiviral Activity : Coumarin derivatives () demonstrate that appending a chromen-2-one group to the imidazo[2,1-b]thiazole core shifts activity toward viral replication inhibition. This suggests the target compound’s cyclopropane group could be optimized for antiviral specificity.
- Antiparasitic Applications : The tetrahydrofuran substituent in highlights the scaffold’s utility in antiparasitic drug design, likely due to enhanced bioavailability or target engagement.
Structure-Activity Relationships (SAR)
- Substituent Flexibility: Small changes in the carboxamide group (e.g., cyclopropane vs. quinoxaline) or phenyl ring substituents significantly alter biological activity. For example, SRT1720’s piperazine linker improves solubility but may introduce off-target effects .
- Core Rigidity : The imidazo[2,1-b]thiazole core’s planar structure facilitates interactions with hydrophobic binding pockets, while substituents like cyclopropane (small, rigid) or coumarin (bulky, aromatic) modulate target selectivity .
Pharmacokinetic Considerations
- Metabolic stability varies with substituents. SRT1720’s predicted LC-MS/MS data () suggest complex metabolic pathways, whereas cyclopropane-containing analogs may exhibit improved metabolic resistance due to the ring’s stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) to construct the imidazo[2,1-b]thiazole core, followed by cyclopropane carboxamide conjugation via amide coupling. Intermediate purification can be achieved via flash column chromatography (hexane:ethyl acetate gradients), and oxidation steps (e.g., sulfide to sulfone using oxone) may improve stability .
- Key Considerations : Monitor reaction yields using HPLC and confirm structural integrity via / NMR and LC-MS .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Analysis : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable).
- Solubility/Stability : Assess solubility in DMSO, ethanol, and water (e.g., notes <1 mg/mL solubility in water). Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .
- Purity : Verify via HPLC (>95% purity) and elemental analysis .
Q. What primary biological targets have been identified for this compound?
- Findings : The compound acts as a sirtuin modulator, with demonstrated anti-diabetic, anti-inflammatory, and anti-tumor activities. Sirtuin activation (e.g., SIRT1) is implicated in mitochondrial biogenesis and metabolic regulation, akin to structurally related compounds like SRT1720 .
- Validation : Use kinase profiling assays and siRNA-mediated knockdown of SIRT1 to confirm target engagement .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in anti-tumor efficacy across cancer cell lines?
- Methodology :
- Genomic Profiling : Perform RNA-seq or CRISPR screens to identify resistance markers (e.g., ER stress pathway genes like CHOP or ATF4) .
- Metabolic Profiling : Use Seahorse assays to compare mitochondrial respiration and glycolysis in responsive vs. resistant lines, as mitochondrial dysfunction is a known mechanism for related compounds .
- In Vivo Validation : Test efficacy in patient-derived xenograft (PDX) models with matched genomic data .
Q. How does this compound induce endoplasmic reticulum (ER) stress-mediated apoptosis in glioblastoma?
- Mechanistic Insights :
- ER Stress Markers : Measure upregulated expression of GRP78, ATF6, and PERK via qPCR/Western blot.
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation assays in glioblastoma cell lines (e.g., U87MG) .
- In Vivo Relevance : Validate blood-brain barrier penetration using LC-MS quantification in murine brain tissue .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for preclinical development?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes and identify major metabolites via LC-MS/MS.
- PK Studies : Conduct single-dose IV/PO studies in rodents, focusing on half-life () and bioavailability.
- Formulation : Use lipid nanoparticles or cyclodextrin complexes to enhance aqueous solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s SIRT1 activation potency?
- Root Cause : Variability may arise from assay conditions (e.g., Fluor de Lys vs. native substrates) or cell-type-specific post-translational modifications .
- Resolution :
- Standardized Assays : Use recombinant SIRT1 with acetylated p53 peptide substrates and NAD cofactor.
- Negative Controls : Include SIRT1 inhibitors (e.g., EX527) and validate findings in SIRT1-knockout models .
Q. Why does the compound show differential anti-urease activity in bacterial vs. fungal pathogens?
- Hypothesis : Structural variations in urease enzymes (e.g., Helicobacter pylori vs. Cryptococcus neoformans) may affect binding.
- Testing : Perform molecular docking using urease crystal structures (PDB IDs: 4EP0, 1FWJ) and site-directed mutagenesis of active-site residues .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
